molecular formula C8H8F4N2O B1517259 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine CAS No. 915394-36-4

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Cat. No. B1517259
M. Wt: 224.16 g/mol
InChI Key: XDHROHIHKBDPTB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a powder at room temperature . Its molecular formula is C8H8F4N2O, and its molecular weight is 224.16 g/mol.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP and its derivatives involve various chemical reactions. For instance, Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

CDK2 Inhibitors

  • Field : Medicinal Chemistry .
  • Application : Pyridine derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, are used in the design and synthesis of CDK2 inhibitors .
  • Methods : The synthesis of these derivatives involves various chemical reactions, including heterocyclization and glycosylation .
  • Results : The newly synthesized compounds were evaluated for their ability to inhibit the CDK2 enzyme in vitro. Some of the compounds showed promising results with IC50 values in the micromolar range .

Synthesis of Oxygen-Substituted Titanium Phthalocyanine

  • Field : Material Science .
  • Application : The synthesis of oxygen-substituted titanium phthalocyanine (TiOPc) derivatives, which may include “6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine”, has been reported .
  • Methods : The synthesis involves the reaction of TiOPc with various oxygen donor ligands .
  • Results : The synthesized compounds could have potential applications in various fields, although specific results were not provided .

Synthesis of Thiophene Derivatives

  • Field : Organic Chemistry .
  • Application : Thiophene derivatives, which may include “3-(2,2,3,3-Tetrafluoropropoxy)thiophene”, are used in various chemical syntheses .
  • Methods : The synthesis of these derivatives involves various chemical reactions .
  • Results : The synthesized compounds could have potential applications in various fields, although specific results were not provided .

Synthesis of Pyridine-Carboxylic Acid

  • Field : Organic Chemistry .
  • Application : The compound “6-(2,2,3,3-Tetrafluoropropoxy)pyridine-3-carboxylic acid” is a specific derivative of pyridine . It’s a powder with a molecular weight of 253.15 .
  • Methods : The synthesis of this compound would involve various chemical reactions .
  • Results : The synthesized compound could have potential applications in various fields, although specific results were not provided .

Synthesis of Propyl-1-ene Carbonate

  • Field : Organic Chemistry .
  • Application : The compound “3-(2,2,3,3-Tetrafluoropropoxy)propyl-1-ene carbonate” is a specific derivative that may be related to "6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine" .
  • Methods : The synthesis of this compound would involve various chemical reactions .
  • Results : The synthesized compound could have potential applications in various fields, although specific results were not provided .

Safety And Hazards

The safety information for 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHROHIHKBDPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

CAS RN

915394-36-4
Record name 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine (1.5 g, 0.6 mmol) in methanol (30 ml) was hydrogenated over 10% Pd—C (150 mg) at atmospheric pressure until no further gas was absorbed. The reaction mixture was filtered over celite and the filtrate concentrated to dryness to yield 6-(2,2,3,3-tetrafluoro propoxy)-pyridin-3-ylamine (600 mg, 50%) as solid.
Name
5-nitro-2-(2,2,3,3-tetrafluoro-propoxy)pyridine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
150 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(OCC(F)(F)C(F)F)nc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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